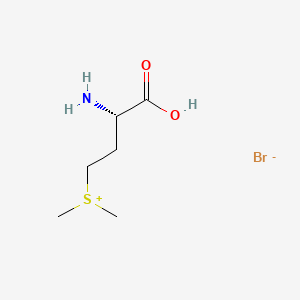

L-Methionine methylsulfonium bromide

Description

Foundational Context of Sulfonium (B1226848) Compounds in Biomolecular Systems

Sulfonium ions are positively charged organosulfur compounds characterized by a central sulfur atom bonded to three organic substituents. mdpi.com This trivalent structure gives the sulfur atom a pyramidal geometry. mdpi.com In biological systems, the sulfonium group plays a pivotal role, primarily through the actions of key metabolites such as S-adenosylmethionine (SAM) and S-methylmethionine (SMM). nih.govnih.gov

S-adenosylmethionine is a ubiquitous sulfonium compound that functions as the primary methyl donor in a vast number of biochemical reactions. nih.govnih.gov The positively charged sulfonium ion in SAM makes the attached methyl group highly susceptible to nucleophilic attack, facilitating its transfer to various substrates, including DNA, RNA, proteins, and lipids. nih.govvulcanchem.com This process of methylation is fundamental to the regulation of gene expression, protein function, and cellular signaling. vulcanchem.com Beyond its role in methylation, SAM is also involved in the biosynthesis of polyamines, which are crucial for cell growth and differentiation, and in the transsulfuration pathway that produces cysteine, a precursor to the major cellular antioxidant, glutathione (B108866). nih.gov

S-methylmethionine, sometimes referred to as vitamin U, is another naturally occurring sulfonium compound, particularly abundant in plants. nih.gov It is synthesized from methionine and is involved in the regulation of methionine levels, sulfur transport and storage, and in conferring resistance to various environmental stresses. nih.govnih.gov SMM can also act as a methyl donor in certain reactions. nih.gov The presence and activity of these sulfonium compounds underscore the critical role of the sulfonium moiety in facilitating essential biochemical transformations.

Significance of L-Methionine Methylsulfonium Bromide as a Research Compound

This compound serves as a valuable research compound due to its structural analogy to endogenous sulfonium compounds and its distinct chemical properties. It is frequently utilized as a model compound to investigate biological methyl transfer mechanisms, to study enzyme kinetics, and to explore its potential in various industrial and pharmaceutical applications.

One of the key areas of research involving this compound is in the study of methyltransferases. It is used as a substrate or inhibitor to probe the active sites and mechanisms of these enzymes. For instance, it has been shown to inhibit methionine adenosyltransferase, the enzyme responsible for the synthesis of SAM. vulcanchem.com

Below are interactive data tables summarizing some of the key research findings and comparative properties of this compound.

Table 1: Comparative Properties of this compound and S-Adenosylmethionine (SAM)

| Property | This compound | S-Adenosylmethionine (SAM) |

| Stability (t½ at 25°C) | 48 hours | 2 hours |

| Methyl Transfer Potential (k) | Moderate (0.45 × 10³ M⁻¹s⁻¹) | High (2.1 × 10³ M⁻¹s⁻¹) |

| Synthetic Accessibility | 3-step process from methionine | Requires enzymatic synthesis |

Data sourced from a chemical supplier's technical information. vulcanchem.com

Table 2: Research Applications of this compound

| Research Area | Application | Observed Effect/Finding |

| Enzyme Inhibition | Inhibition of methionine adenosyltransferase | Demonstrates 68% inhibition at a 5mM concentration. vulcanchem.com |

| Methylation Studies | Model compound for methyl transfer | Serves as a tool to investigate the mechanisms of biological methylation. |

| Oxidative Stress Models | Simulation of sulfonium-mediated redox cycling | Used in hepatocyte studies to understand cellular responses to oxidative challenges. |

| Agriculture | Soil amendment | Shown to improve crop yield in sulfur-deficient soils. vulcanchem.com |

The enhanced stability of this compound compared to the biologically crucial but highly labile SAM makes it a more practical tool for certain in vitro studies. vulcanchem.com Its moderate methyl transfer potential allows for more controlled investigations of methylation reactions. vulcanchem.com Furthermore, its synthesis from L-methionine provides a more accessible alternative to the complex enzymatic synthesis of SAM. vulcanchem.com

Epistemological Framework and Research Trajectory

The scientific understanding of L-Methionine methylsulfonium compounds has evolved significantly since their initial discovery. The history of this class of compounds is closely linked to the early research on "vitamin U," a term coined in the 1950s by Dr. Garnett Cheney to describe a substance in cabbage juice that appeared to have anti-ulcer properties. nihs.go.jpresearchgate.net This compound was later identified as S-methylmethionine. nihs.go.jp This early research, though not focused on the bromide salt specifically, laid the groundwork for understanding the biological relevance of methionine-derived sulfonium compounds.

The research trajectory has since broadened considerably. Initially centered on its potential therapeutic effects on the gastrointestinal system, the focus has shifted towards its utility as a tool in fundamental biochemical research. researchgate.net Current research trends in sulfonium chemistry involve their application in organic synthesis as versatile reagents and intermediates. mdpi.com The unique reactivity of the sulfonium group is being exploited to develop novel synthetic methodologies.

Future research on this compound is likely to expand in several directions. There is potential for its use as a precursor in the synthesis of more complex pharmaceutical agents. Further investigation into its inhibitory effects on various enzymes could lead to the development of new therapeutic strategies. Moreover, its role in mitigating oxidative stress at the cellular level warrants deeper exploration, potentially uncovering new applications in the study and treatment of diseases associated with oxidative damage. The continued study of this compound and related sulfonium compounds promises to yield further insights into fundamental biological processes and open new avenues for technological and medical innovation.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(3S)-3-amino-3-carboxypropyl]-dimethylsulfanium;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S.BrH/c1-10(2)4-3-5(7)6(8)9;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRPHDXBTKMSKT-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](C)CCC(C(=O)O)N.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](C)CC[C@@H](C(=O)O)N.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33515-32-1 | |

| Record name | Methylmethionine bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033515321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLMETHIONINE BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I798Y91P58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regiospecific and Stereoselective Synthesis of L-Methionine Methylsulfonium Bromide

The synthesis of this compound, a ternary sulfonium (B1226848) salt, requires precise control over reaction parameters to ensure the selective methylation of the sulfur atom in L-methionine without affecting other reactive functional groups. The stereochemistry at the α-carbon, inherited from the L-methionine starting material, must be preserved throughout the synthetic process.

Historically, the synthesis of methionine methylsulfonium salts involved harsh reaction conditions. One early method involved the reaction of methionine with dimethyl sulfate (B86663) in concentrated sulfuric acid. google.com This approach, while effective in forming the sulfonium salt, presented significant practical challenges, including the need to handle large quantities of corrosive sulfuric acid and a cumbersome work-up procedure to remove it, often by precipitation with barium salts. google.com Another documented method involved reacting methionine with methyl iodide or bromide in a mixture of acetic and formic acid. google.com

Contemporary methods have shifted towards simpler, more direct, and environmentally benign processes. A significant advancement is the direct alkylation of L-methionine with a methylating agent like methyl bromide in an aqueous solution under pressure. google.com This approach avoids the use of harsh acids and simplifies product isolation. The reaction proceeds by the nucleophilic attack of the electron-rich sulfur atom of the methionine thioether group on the methyl bromide, displacing the bromide ion and forming the sulfonium cation. The stereochemical integrity of the α-carbon of the L-methionine is maintained during this S-methylation reaction.

Chemoenzymatic strategies are also emerging, particularly for the synthesis of more complex analogues like S-adenosyl-L-methionine (SAM). nih.govdocumentsdelivered.com These methods utilize enzymes such as methionine adenosyltransferases (MATs) to achieve high stereoselectivity and regioselectivity under mild, physiological conditions, offering an attractive alternative to purely chemical synthesis. nih.govrsc.org

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are manipulated include temperature, pressure, solvent, and the stoichiometry of reactants.

Using an excess of the methylating agent has been found to significantly improve the reaction yield. For instance, conducting the reaction with a 50% excess of methyl bromide can result in yields as high as 90%. google.com Following the reaction, purification steps often involve treatment with activated charcoal to remove impurities, followed by filtration and vacuum evaporation of the solvent. google.com Crystallization from a solvent like methanol (B129727) is then used to isolate the final product, which can achieve a purity of 99.5%. google.com

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Optimal Condition | Rationale | Reported Yield/Purity |

| Reactants | L-Methionine, Methyl Bromide | Direct S-alkylation | 88-90% Yield |

| Solvent | Water | Environmentally benign, good solubility | 99.5% Purity |

| Temperature | 15°C - 40°C | Prevents side reactions (saponification) and ensures complete conversion. google.com | - |

| Pressure | 3-4 atmospheres (autogenous) | Maintains methyl bromide in the reaction mixture. google.com | - |

| Stoichiometry | ~50% excess of Methyl Bromide | Drives the reaction to completion. google.com | - |

| Reaction Time | 3-4 hours | Sufficient for complete conversion of methionine. google.com | - |

The choice of methylating agent and reaction medium significantly impacts the efficiency, safety, and scalability of the synthesis of this compound.

Methylating Agents:

Methyl Bromide (CH₃Br) & Methyl Iodide (CH₃I): These are highly effective reagents for the S-methylation of methionine. They are used in both historical and contemporary methods. google.com Methyl bromide is often preferred for large-scale industrial synthesis due to its reactivity and the specific, optimized conditions that have been developed for its use in aqueous media. google.com

Reaction Media:

Water: As a solvent, water is ideal for industrial-scale synthesis due to its low cost, non-toxicity, and non-flammability. It has proven to be a particularly effective solvent for the reaction between methionine and methyl bromide. google.com

Acetic Acid/Formic Acid Mixture: This acidic medium was used in earlier synthetic protocols. google.com While effective, it is more corrosive and difficult to handle than water. The acidic conditions serve to protonate the amino group, preventing it from competing with the sulfur atom in the nucleophilic substitution reaction. nih.gov

Concentrated Sulfuric Acid: Used in conjunction with dimethyl sulfate, this medium is extremely corrosive and requires a difficult and hazardous work-up procedure. google.com

Table 2: Comparison of Synthetic Routes

| Methylating Agent | Reaction Medium | Advantages | Disadvantages |

| Methyl Bromide | Water | High yield (up to 90%), high purity (99.5%), simple work-up, environmentally friendly solvent. google.com | Requires pressurized reaction vessel. google.com |

| Methyl Iodide / Bromide | Acetic/Formic Acid | Direct formation of the sulfonium salt. google.com | Use of corrosive acids, more complex handling. google.com |

| Dimethyl Sulfate | Concentrated Sulfuric Acid | Effective methylation. | Highly toxic reagent, extremely harsh and hazardous conditions, cumbersome purification. google.com |

Derivatization Chemistry and Analogue Generation

The sulfonium center in this compound and its derivatives is a key functional group that enables a wide range of chemical transformations and the generation of novel molecular architectures for various applications.

Cationic polymers derived from amino acids are of significant interest in materials science. Poly-L-methionine can be used as a precursor to synthesize water-soluble, cationic polysulfonium derivatives. The synthesis involves a two-step process:

Polymerization of L-Methionine: Poly(L-methionine) is first synthesized using established methods for polypeptide synthesis.

Post-Polymerization Alkylation: The resulting poly(L-methionine) is then treated with an alkylating agent, such as methyl bromide or methyl triflate, to convert the thioether side chains into cationic sulfonium centers. researchgate.net

This chemoselective alkylation transforms the neutral, hydrophobic polymer into a polycationic polyelectrolyte. escholarship.org The properties of these resulting polysulfonium polymers, such as their solubility and conformational behavior in solution, can be tuned by controlling the degree of alkylation and the nature of the counterion. escholarship.orgacs.org These materials have been explored for their potential as synthetic mimics of antimicrobial peptides and for their unique solution properties. escholarship.orgrsc.org For example, elastin-like polypeptides (ELPs) containing periodically spaced methionine residues have been chemoselectively alkylated to create polycationic derivatives with tunable thermal solubility transitions. escholarship.org

S-Adenosyl-L-methionine (SAM) is a crucial biological methyl donor, and the synthesis of its analogues is a major focus for studying the function of methyltransferase enzymes. nih.govnih.gov The sulfonium center is the key reactive site, and modifying the methyl group with other functionalities allows for the creation of powerful chemical biology tools. nih.gov

Synthetic strategies for SAM analogues generally fall into two categories:

Chemical Synthesis: A common method involves the nucleophilic substitution reaction between S-adenosyl-L-homocysteine (SAH) and various alkyl halides or triflates. nih.gov The reaction is typically performed under acidic conditions to protonate the amino group of SAH, ensuring that the sulfur atom acts as the primary nucleophile. nih.gov This approach allows for the introduction of a wide variety of functional groups in place of the natural methyl group, including allyl, propargyl, and other "doubly activated" groups that can be used for bioorthogonal chemistry. nih.gov

Chemoenzymatic Synthesis: This approach leverages the substrate promiscuity of certain enzymes, particularly methionine adenosyltransferases (MATs). nih.govresearchgate.net By synthesizing non-native methionine analogues first, these enzymes can then be used to convert them into the corresponding SAM analogues using ATP. documentsdelivered.comresearchgate.net Researchers have successfully used this platform to generate dozens of distinct SAM analogues. nih.govresearchgate.net This method offers high stereoselectivity, producing the biologically active (S)-epimer at the sulfonium center. nih.gov Combining the enzymatic synthesis of the SAM analogue and its use by a target methyltransferase in a single vessel can overcome issues related to the instability of many SAM analogues. nih.govresearchgate.net

These synthetic analogues are invaluable for probing enzyme activity, identifying the targets of methyltransferases, and for the site-specific modification of biomolecules like proteins and nucleic acids. rsc.orgacs.org

Intramolecular Alkylation Strategies for Peptide and Peptidomimetic Scaffolds

The transformation of a linear peptide into a cyclic one can significantly enhance its stability, cell permeability, and binding affinity to biological targets. rsc.org A prominent strategy for achieving this transformation involves the intramolecular alkylation of a methionine residue. This process converts the neutral thioether into a positively charged sulfonium ion, which then acts as an electrophilic center for cyclization.

The general approach involves designing a linear peptide that contains both a methionine residue and a nucleophile, often another amino acid side chain like cysteine, or an externally introduced alkyl halide. The reaction proceeds via the S-alkylation of the methionine thioether, forming a sulfonium intermediate. Subsequent intramolecular attack by the nucleophile displaces a substituent from the sulfonium center, forging a new covalent bond that closes the cyclic structure. rsc.orgresearchgate.net

This methodology has been effectively used to create sulfonium-tethered cyclic peptides. rsc.org For instance, a linear peptide containing a methionine and an aliphatic halide can undergo intramolecular cyclization, which has been shown to improve both the stability and cellular uptake of the peptide. rsc.org Furthermore, the resulting sulfonium center within the cyclic scaffold can be engineered to be a reactive handle. It can be recognized by a nearby cysteine residue on a target protein, leading to the formation of a stable peptide-protein conjugate. rsc.org This proximity-triggered reaction is highly selective and offers a powerful tool for chemical biology. researchgate.net

The efficiency of this cyclization can be influenced by the length and nature of the linker connecting the methionine to the alkylating agent. A study demonstrating this principle is summarized in the table below.

| Peptide Sequence | Linker | Cyclization Conditions | Outcome | Reference |

| Linear Peptide 1 | Dibromo-linker | 1% HCOOH in MeCN/H₂O, 24h, RT | Successful bis-alkylation and cyclization | researchgate.net |

| Linear Peptide 2 | Different Linker | 1% HCOOH in MeCN/H₂O, 24h, RT | Varied cyclization efficiency | researchgate.net |

This strategy represents a robust method for generating structurally diverse and biologically active cyclic peptides and peptidomimetics, leveraging the unique reactivity of the sulfonium intermediate derived from methionine. researchgate.netnih.gov

Catalytic Applications and Mechanistic Insights in Organic Synthesis

Beyond its role in peptide modification, the sulfonium moiety, particularly when derived from N-acetyl-L-methionine (Ac-L-methionine), can serve as a catalyst in powerful organic transformations. These applications hinge on the in-situ generation of reactive sulfonium intermediates, such as sulfur ylides or masked 1,3-dipoles.

A novel and step-economical cycloaddition reaction has been developed that utilizes Ac-L-methionine as a catalyst. rsc.org This process facilitates the modular assembly of important heterocyclic structures like isoxazoles and isoxazolines from simple bromides and alkynes or alkenes. The reaction is triggered by a nitrite (B80452) source and proceeds through a cascade involving a key sulfonium intermediate. rsc.org

The proposed catalytic cycle begins with the in-situ generation of a sulfur ylide from Ac-L-methionine. This ylide then reacts with a bromide, and upon interaction with nitrite, a sulfonium-masked 1,3-dipole is formed. This reactive dipole undergoes a subsequent cycloaddition reaction with an alkyne or alkene. The final step involves the release of the heterocyclic product and the regeneration of the Ac-L-methionine catalyst. rsc.org

This methodology boasts several advantages, including high regioselectivity, excellent efficiency, and broad functional group tolerance. The reactions are performed under biocompatible conditions and are operationally simple, making them suitable for the diversification of pharmaceuticals and other biologically relevant molecules. rsc.org The versatility of this catalytic system is highlighted by its successful application to both intermolecular and intramolecular cycloadditions, enabling the synthesis of fused-ring isoxazoles. rsc.org

The scope of the reaction is demonstrated by the variety of substrates that can be successfully employed, as shown in the table below.

| Bromide Substrate | Alkyne/Alkene Partner | Product | Key Features | Reference |

| Various aryl/alkyl bromides | Terminal/Internal alkynes | Isoxazoles | High regioselectivity, good yields | rsc.org |

| Various aryl/alkyl bromides | Alkenes | Isoxazolines | Excellent efficiency | rsc.org |

| Bromide-tethered alkyne | - | Fused-ring isoxazole | Intramolecular cycloaddition | rsc.org |

The concept of a "sulfonium-masked 1,3-dipole" is central to the catalytic cycloaddition reactions described above and represents a powerful tool in modular synthesis. rsc.org This intermediate is essentially a stabilized dipole where the positive charge is on the sulfur atom of the methionine derivative and the negative charge is on an adjacent atom, poised for cycloaddition. The "masking" by the sulfonium group controls the generation and reactivity of the dipole. rsc.org

The formation of this intermediate is triggered by nitrite, which facilitates the transformation from an initially formed sulfur ylide. rsc.org Once formed, the sulfonium-masked dipole readily participates in [3+2] cycloaddition reactions. This strategy allows for the construction of five-membered rings in a single, efficient step. The modularity of this approach is a key strength; by simply varying the bromide and the alkyne/alkene components, a wide library of structurally diverse heterocyclic compounds can be synthesized from common starting materials. rsc.org This approach aligns with the principles of click chemistry, providing a reliable and high-yielding method for connecting molecular building blocks.

The utility of this concept extends to proximity-triggered reactions. For instance, a sulfide (B99878) can induce a cycloaddition specifically for methionine modification, showcasing the potential for targeted chemical transformations in complex environments. rsc.org The exploration of such sulfonium-masked dipoles opens up new possibilities for designing novel catalytic cycles and for the modular construction of complex molecular architectures.

Biosynthetic Pathways and Metabolic Engineering in Non Human Organisms

Enzymatic Biosynthesis of S-Methylmethionine Analogues

The enzymatic synthesis of SMM is a highly specific process involving the transfer of a methyl group to L-methionine.

The key enzyme responsible for the synthesis of S-methylmethionine is Methionine S-methyltransferase (MMT). nih.govnih.gov This enzyme catalyzes the transfer of a methyl group from a donor molecule to the sulfur atom of L-methionine, forming the tertiary sulfonium (B1226848) compound S-methyl-L-methionine. wikipedia.org The systematic name for this enzyme is S-adenosyl-L-methionine:L-methionine S-methyltransferase. wikipedia.org

The reaction mediated by MMT is a crucial step in what is known as the SMM cycle. nih.govresearchgate.net In this cycle, SMM can be reconverted to methionine by donating a methyl group to homocysteine. nih.govresearchgate.net The concurrent operation of MMT and the subsequent methyl transfer from SMM creates a metabolic loop. nih.govresearchgate.net Research involving the inactivation of the MMT gene has shown that while the SMM cycle is eliminated, organisms can remain viable, suggesting the cycle's role is more regulatory than essential for survival under certain conditions. nih.gov

Table 1: Methionine S-Methyltransferase (MMT) Reaction

| Substrates | Enzyme | Products |

| L-Methionine | Methionine S-Methyltransferase (MMT) | S-Methyl-L-Methionine |

| S-Adenosyl-L-methionine (SAM) | S-Adenosyl-L-homocysteine (SAH) |

This table illustrates the enzymatic reaction catalyzed by MMT, where L-methionine is methylated to form S-Methyl-L-Methionine.

The formation of the sulfonium ion in S-methylmethionine is dependent on the primary methyl donor, S-Adenosylmethionine (SAM). rsc.orgscite.ai SAM is a ubiquitous cofactor in all kingdoms of life, renowned for its role in biological methylation reactions. rsc.orguni-freiburg.de It consists of an adenosine (B11128) moiety and an L-methionine moiety, with a positively charged sulfonium center that activates the methyl group for transfer. uni-freiburg.de

In the MMT-catalyzed reaction, SAM serves as the substrate that provides the methyl group transferred to L-methionine. nih.govwikipedia.org This process is a nucleophilic substitution reaction where the sulfur atom of methionine acts as the nucleophile, attacking the methyl carbon of SAM. scite.ai The products of this reaction are S-methyl-L-methionine and S-adenosyl-L-homocysteine (SAH). wikipedia.orgscite.ai The versatility of SAM extends beyond methylation, as it can also donate other groups in various enzymatic transformations, but its function as a methyl donor is central to sulfonium compound formation. rsc.orgnih.govbohrium.com

Microbial Systems for L-Methionine and Derivative Production

Microorganisms, particularly bacteria like Escherichia coli and Corynebacterium glutamicum, are widely used as cell factories for the production of L-methionine and its derivatives through fermentation. bohrium.com

The industrial production of L-methionine has historically relied on chemical synthesis. However, microbial fermentation presents a more sustainable alternative. bohrium.comnih.gov Genetically engineered strains of E. coli have been developed to improve L-methionine production from renewable resources. nih.gov The biosynthesis of L-methionine in these microbes involves a complex and highly regulated metabolic pathway. bohrium.comresearchgate.net

Optimization of fermentation conditions is critical for maximizing yields. Factors such as medium composition (e.g., glucose, yeast extract, mineral salts), pH, agitation rate, and induction temperature significantly influence the biosynthesis of L-methionine. nih.gov For instance, statistical optimization techniques have been employed to increase L-methionine titers in fed-batch fermentation processes, achieving significant improvements in yield and productivity. nih.gov Despite these advances, microbial fermentation for L-methionine has not yet become economically competitive with chemical synthesis on an industrial scale. nih.gov A two-step process, where a precursor is produced by fermentation and then enzymatically converted to L-methionine, is one of the alternative strategies being explored. nih.gov

Metabolic engineering provides a powerful platform for enhancing the production of sulfonium compounds like S-methylmethionine in microbial hosts. frontiersin.orgnih.gov A key strategy involves increasing the intracellular availability of the precursor, L-methionine, and the methyl donor, SAM. frontiersin.org

To boost L-methionine production, researchers have focused on overcoming the complex regulatory mechanisms of its biosynthetic pathway. bohrium.comacs.org This includes removing feedback inhibition and modifying transport systems. bohrium.com For enhancing the availability of SAM, metabolic engineering of the superpathway of methionine and SAM biosynthesis in E. coli has proven effective. frontiersin.orgnih.gov By improving the metabolic flux towards SAM, the efficiency of subsequent methylation reactions, including the formation of sulfonium compounds, can be increased. These strategies aim to balance cell growth with the production of the target compound, which can be a significant challenge in engineered strains. acs.org The use of synthetic biology tools, such as CRISPRi, allows for targeted gene inhibition to redirect metabolic flux towards desired products. frontiersin.org

Table 2: Key Microbial Strains in L-Methionine Research

| Organism | Relevance |

| Escherichia coli | Commonly engineered for L-methionine and derivative production. bohrium.comnih.gov |

| Corynebacterium glutamicum | Another key industrial microorganism used for amino acid production, including L-methionine. bohrium.com |

| Saccharomyces cerevisiae | Used as a host for producing S-methylmethionine by introducing the MMT gene. researchgate.net |

This table highlights the primary microorganisms utilized in research and development for the fermentative production of L-methionine and its sulfonium derivatives.

Catabolism and Degradation Pathways of Sulfonium Species

The primary catabolic pathway for S-methylmethionine in many organisms is its role within the SMM cycle, where it functions as a methyl donor for the regeneration of methionine. researchgate.net In this reaction, SMM donates its methyl group to homocysteine, yielding two molecules of methionine. This process is catalyzed by homocysteine S-methyltransferases.

Beyond this cycle, specific degradation pathways for sulfonium compounds are less universally characterized. However, general catabolism of sulfur-containing organic molecules in bacteria can occur through pathways like oxidative desulfurization. researchgate.netnih.gov This process allows the organism to access both the carbon and sulfur from the molecule. For instance, the catabolism of the sulfosugar sulfoquinovose in Agrobacterium tumefaciens involves a monooxygenase that releases sulfite, allowing the rest of the carbon skeleton to enter central metabolism. researchgate.netnih.gov While this pathway is specific to sulfoquinovose, it demonstrates a mechanism by which organisms can break down complex organosulfur compounds. The degradation of other sulfonium species may involve similar enzymatic strategies to cleave the carbon-sulfur bonds.

Enzymatic Decomposition of Methyl Methionine Sulfonium Salts by Bacterial Lyases

The enzymatic breakdown of S-methylmethionine (SMM), also known as L-Methionine methylsulfonium, by bacterial lyases is a subject of ongoing research, particularly concerning the direct cleavage of SMM to produce volatile sulfur compounds like dimethyl sulfide (B99878) (DMS). While SMM is recognized as a significant precursor to DMS in various biological systems, including plants and bacteria, the specific bacterial lyases that directly catalyze this conversion are not as well-characterized as those involved in the degradation of other sulfur compounds like dimethylsulfoniopropionate (DMSP).

In many plants, SMM is synthesized from L-methionine and S-adenosylmethionine (SAM) by the enzyme methionine S-methyltransferase. wikipedia.org Bacteria can also metabolize SMM. For instance, Escherichia coli possesses a protein, YagD, which functions as an S-methylmethionine:homocysteine methyltransferase, utilizing SMM for methionine biosynthesis. nih.govnih.govasm.org

The conversion of SMM to DMS is a key step in certain biosynthetic pathways. For example, in the synthesis of the osmoprotectant DMSP in Wollastonia biflora, SMM is an intermediate. nih.govresearchgate.net Research on this pathway has shown that the transamination product of SMM, 4-dimethylsulfonio-2-oxobutyrate (DMSOB), is highly unstable and rapidly decomposes to release DMS. nih.govresearchgate.net This suggests a potential indirect route for DMS production from SMM in organisms where such a transamination can occur. This decomposition may be channeled within a specialized enzyme complex to avoid the release of the unstable intermediate. nih.govresearchgate.net

While direct evidence for a specific bacterial SMM lyase is still emerging, the broader context of microbial sulfur metabolism provides clues. Bacteria possess a diverse array of lyases that act on sulfur-containing amino acids. For instance, various DMSP lyases have been identified in marine bacteria that cleave DMSP to produce DMS and acrylate. science.gov Given the structural similarity between SMM and DMSP, it is plausible that some bacterial lyases may have activity towards SMM, although this requires further investigation. The study of microbial metabolism of organosulfur compounds is a dynamic field, and future research may yet identify specific bacterial lyases responsible for the direct conversion of SMM to volatile sulfur compounds.

L-Methionine Degradation Pathways Leading to Volatile Sulfur Compounds in Microorganisms

The degradation of L-methionine by microorganisms is a significant contributor to the formation of volatile sulfur compounds (VSCs), which play crucial roles in the aroma and flavor of many fermented foods and can also be associated with malodor. researchgate.netnih.govresearchgate.net Bacteria and yeasts employ several enzymatic pathways to catabolize L-methionine, leading to a diverse array of VSCs.

The primary and most direct pathway for the production of methanethiol (B179389) (MTL), a key precursor to many other VSCs, is catalyzed by the enzyme L-methionine γ-lyase (MGL) . nih.govwikipedia.orgnih.gov This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the α,γ-elimination of L-methionine, yielding methanethiol, α-ketobutyrate, and ammonia. wikipedia.orgnih.gov MGL has been identified and characterized in a variety of bacteria, including species of Pseudomonas, Brevibacterium, Citrobacter, and Porphyromonas. wikipedia.org

Once produced, methanethiol can be further converted into other VSCs. For example, it can be oxidized to form dimethyl disulfide (DMDS) and dimethyl trisulfide (DMTS). nih.govnih.gov Methanethiol can also serve as a substrate for methyltransferases, leading to the formation of dimethyl sulfide (DMS). researchgate.net

An alternative, two-step pathway for L-methionine degradation has also been identified in some microorganisms, particularly in lactic acid bacteria like Lactococcus lactis. nih.gov This pathway is initiated by an aminotransferase , which transfers the amino group from L-methionine to an α-keto acid acceptor (e.g., α-ketoglutarate), producing α-keto-γ-(methylthio)butyric acid (KMBA). nih.gov KMBA is a key intermediate that can then be further converted to methanethiol and other VSCs through mechanisms that are still being fully elucidated. nih.gov

The specific VSCs produced from L-methionine degradation can vary significantly between different microbial species and are influenced by environmental conditions. researchgate.net The table below summarizes some of the key volatile sulfur compounds produced from L-methionine by various microorganisms.

| Microorganism | Key Enzyme(s) | Major Volatile Sulfur Compounds Produced |

| Brevibacterium linens | L-Methionine γ-lyase | Methanethiol, Dimethyl disulfide, S-methylthioesters |

| Pseudomonas spp. | L-Methionine γ-lyase | Methanethiol, Dimethyl disulfide, Dimethyl sulfide |

| Lactococcus lactis | Aminotransferase | Methanethiol, Dimethyl disulfide |

| Williopsis yeasts | Ehrlich pathway enzymes | Dimethyl disulfide, Dimethyl trisulfide, Methional, Methionol |

| Oenococcus oeni | Not fully elucidated | Methanethiol, Dimethyl disulfide, Methionol, 3-(Methylthio)propionic acid |

This table provides a summary of findings from various research studies and is not exhaustive. nih.govnih.govnih.govresearchgate.net

The metabolic engineering of these pathways in microorganisms is an area of active research, with potential applications in enhancing the flavor profiles of fermented foods and in bioremediation.

Molecular and Biochemical Mechanisms in Non Human Biological Systems

Enzymology and Functional Interactions

Substrate Specificity and Catalytic Mechanisms of Methionine Metabolizing Enzymes

The metabolism of L-methionine and its derivatives, including L-Methionine methylsulfonium, is governed by a suite of enzymes with distinct substrate specificities and catalytic mechanisms. Key enzymes in this context are Methionine S-methyltransferase (MMT) and Homocysteine S-methyltransferase (HMT), which are central to the S-methylmethionine (SMM) cycle in angiosperms. nih.gov

Methionine S-methyltransferase (MMT) catalyzes the synthesis of S-methylmethionine (SMM) from methionine (Met) and S-adenosylmethionine (AdoMet). nih.gov This reaction is unique to angiosperms and involves the transfer of a methyl group from AdoMet to the sulfur atom of methionine. nih.gov

Homocysteine S-methyltransferase (HMT) , on the other hand, utilizes SMM as a methyl donor to convert homocysteine (Hcy) into methionine. nih.govresearchgate.net This catalytic activity regenerates methionine, completing the SMM cycle. researchgate.net In plants like Arabidopsis, there are multiple HMT genes that encode enzymes with different properties and expression patterns, suggesting specialized roles in methionine metabolism. nih.gov

The substrate specificity of these enzymes is crucial for maintaining cellular homeostasis of methionine and S-adenosylmethionine. For instance, plant cystathionine (B15957) γ-synthase, another enzyme in the methionine biosynthesis pathway, exhibits broad specificity for its sulfur-containing substrate. pnas.org However, the enzymes of the SMM cycle, MMT and HMT, are specific for their respective substrates, ensuring the efficient operation of this cycle. nih.gov

Research on methionine adenosyltransferases (MATs), which synthesize S-adenosylmethionine, has shown that substrate dynamics play a significant role in their enzymatic specificity. nih.govacs.org While some MATs are highly specific for ATP, others can promiscuously use other nucleoside triphosphates. nih.govacs.org This highlights the intricate regulation of substrate recognition and catalysis within the broader network of methionine metabolism.

Table 1: Key Enzymes in L-Methionine Methylsulfonium Bromide Metabolism

| Enzyme | Abbreviation | Substrates | Products | Key Function |

|---|---|---|---|---|

| Methionine S-methyltransferase | MMT | L-Methionine, S-Adenosylmethionine | S-Methylmethionine, S-Adenosylhomocysteine | Synthesis of S-Methylmethionine |

| Homocysteine S-methyltransferase | HMT | S-Methylmethionine, Homocysteine | 2x L-Methionine | Regeneration of Methionine from S-Methylmethionine |

Role in the Methionine Salvage Pathway and Related Biochemical Cycles

L-Methionine methylsulfonium, in the form of S-methylmethionine (SMM), is a key intermediate in a specialized branch of the methionine salvage pathway known as the S-methylmethionine (SMM) cycle. nih.gov This cycle is particularly prominent in higher plants and plays a vital role in regulating the pools of methionine and S-adenosylmethionine (AdoMet). nih.govresearchgate.net

The SMM cycle involves two core reactions catalyzed by Methionine S-methyltransferase (MMT) and Homocysteine S-methyltransferase (HMT). nih.gov MMT synthesizes SMM from methionine and AdoMet, and HMT subsequently uses SMM to methylate homocysteine, thereby regenerating two molecules of methionine. researchgate.net This cycle effectively allows for the storage and transport of methyl groups and reduced sulfur. researchgate.netnih.gov

A primary function of the SMM cycle is to buffer the cellular concentration of AdoMet. nih.gov In plants, which lack the negative feedback mechanisms for AdoMet regulation found in other eukaryotes, the SMM cycle is proposed to be a principal mechanism for preventing the over-accumulation of AdoMet. nih.gov An in silico model of the SMM cycle in Arabidopsis leaves suggests that this cycle can consume a significant portion of the AdoMet produced. nih.gov

The methionine salvage pathway, in a broader sense, is crucial for regenerating methionine from its metabolic byproducts, such as 5'-methylthioadenosine (MTA), which is produced during the synthesis of polyamines and ethylene. normalesup.orgnih.gov The SMM cycle can be considered an interconnected loop within this larger salvage network, ensuring a continuous supply of methionine for essential cellular processes. creative-proteomics.comnih.gov The operation of the SMM cycle has been observed throughout the plant, including in leaves, roots, and developing seeds, indicating its fundamental importance in plant metabolism. nih.gov

Physiological Roles in Plant Systems

Influence on Plant Growth and Developmental Processes

L-Methionine methylsulfonium, as S-methylmethionine (SMM), plays a significant role in various aspects of plant growth and development. It is considered an important long-distance transport form of reduced sulfur and is involved in nitrogen metabolism. nih.gov SMM is synthesized in source tissues like leaves and then transported via the phloem to sink tissues such as developing seeds, where it is converted back to methionine. researchgate.netnih.gov This transport is crucial for providing the necessary building blocks for protein synthesis in developing seeds. nih.gov

Studies have shown that increasing the phloem transport of SMM can positively affect sulfur and nitrogen metabolism and seed development in pea plants. nih.gov However, the essentiality of SMM for normal growth is debated, as mutants lacking the ability to produce SMM have been observed to grow and reproduce normally under standard conditions. nih.gov This suggests that other sulfur-containing compounds may be able to compensate for its absence in transport. nih.gov

Exogenous application of methionine and its derivatives has been shown to influence plant growth. For example, foliar application of L-methionine has been reported to improve the growth of sunflower plants. nih.gov It is also a precursor to ethylene, a plant hormone that can influence processes like flowering and fruit ripening. researchgate.net

Table 2: Effects of S-Methylmethionine on Plant Development

| Developmental Process | Role of S-Methylmethionine (SMM) | Supporting Evidence |

|---|---|---|

| Seed Development | Important for sulfur and nitrogen metabolism and transport to seeds. | Increased SMM in phloem correlates with improved seed set in pea plants. nih.gov |

| Long-Distance Transport | Acts as a key transport form of reduced sulfur. | Found in phloem exudates and transported from source to sink tissues. nih.gov |

| Flowering and Fruiting | As a precursor to ethylene, it can influence these processes. | Exogenous application of L-methionine can induce early flowering. researchgate.net |

Contribution to Abiotic Stress Tolerance Mechanisms (e.g., Drought, Salt Stress)

L-Methionine methylsulfonium, in the form of S-methylmethionine (SMM), is increasingly recognized for its role in enhancing plant tolerance to various abiotic stresses, including drought, salt, and cold stress. researchgate.netnih.gov SMM is a precursor in the biosynthesis of osmoprotectants, which help plants maintain cellular water balance under osmotic stress conditions like drought and high salinity. researchgate.netresearchgate.net

Under salt stress, the expression of genes involved in the SMM cycle, such as methionine methyltransferase (MMT) and homocysteine methyltransferase (HMT), is altered to increase methionine production. researchgate.netdocumentsdelivered.com This suggests an important role for the SMM cycle in the plant's response to salinity. researchgate.netdocumentsdelivered.com In Arabidopsis thaliana, mutants unable to synthesize SMM show reduced germination rates and inhibited early growth under salt stress, indicating that SMM utilization is crucial for salinity tolerance at these developmental stages. researchgate.netdocumentsdelivered.comoup.com

Similarly, SMM has been shown to have a protective effect against low-temperature stress. researchgate.net It can help preserve the integrity of cell membranes, reducing damage caused by cold. researchgate.net The application of SMM has been observed to improve the tolerance of various plant species to different abiotic stressors, highlighting its potential as a priming agent for enhanced stress resilience. nih.gov The stress-protective effects of SMM are linked to its role in sulfur metabolism and its influence on the synthesis of other defense-related compounds. researchgate.net

Interaction with Phytohormonal Signaling Pathways (e.g., Abscisic Acid) in Stress Responses

The role of L-Methionine methylsulfonium (as S-methylmethionine) in abiotic stress tolerance is intricately linked with phytohormonal signaling pathways, particularly that of abscisic acid (ABA). ABA is a key hormone in mediating plant responses to environmental stresses like drought and salinity. nih.gov

Recent research indicates that methionine metabolism, including the SMM cycle, is influenced by ABA signaling during salt stress. oup.com Under saline conditions, both ABA and reactive oxygen species (ROS) are required for the upregulation of methionine biosynthesis genes. oup.com Furthermore, methionine itself can enhance plant salt tolerance by activating the ABA pathway. nih.gov Transcriptome analysis has revealed that methionine treatment can lead to an increase in endogenous ABA levels by activating ABA biosynthetic and signaling genes. nih.gov

This interaction appears to be a crucial part of the plant's strategy to balance growth and stress adaptation. nih.gov Methionine-mediated activation of ABA signaling enhances stress tolerance, while it can also suppress root growth, potentially as a mechanism to conserve resources under stressful conditions. nih.gov The positive effects of methionine on salt tolerance are diminished in mutants with impaired ABA signaling, further confirming the link between methionine metabolism and the ABA pathway in stress responses. nih.gov

Beyond ABA, SMM can also influence the biosynthesis of other important signaling molecules involved in stress responses, such as polyamines and ethylene. researchgate.netresearchgate.net This places SMM at a nexus of metabolic and signaling pathways that collectively contribute to a plant's ability to withstand adverse environmental conditions.

Participation in Selenium Volatilization and Phytoremediation

L-Methionine methylsulfonium, often referred to as S-methylmethionine (SMM), plays a critical role in the process of selenium (Se) phytovolatilization, a key mechanism in phytoremediation. nih.govresearchgate.net Phytoremediation is a process that utilizes plants to remove, detoxify, or stabilize pollutants from the environment, and phytovolatilization specifically involves the conversion of pollutants into volatile forms that are then released into the atmosphere. nih.govfrontiersin.org In the case of selenium, plants can absorb it from contaminated soil and water and metabolize it into volatile compounds like dimethylselenide (DMSe). frontiersin.orgnih.govnih.gov

The biochemical pathway for selenium volatilization is analogous to the sulfur volatilization pathway in plants. nih.gov The process begins with the conversion of inorganic selenium (e.g., selenate (B1209512) or selenite) into the amino acid selenomethionine (B1662878) (Se-Met). unipd.it The crucial step involving the S-methylmethionine pathway is the methylation of Se-Met to form Se-methyl-L-selenomethionine (SeMM), the direct precursor of volatile DMSe. nih.govresearchgate.net This methylation reaction is catalyzed by the enzyme S-adenosyl-L-methionine:L-methionine S-methyltransferase (MMT). nih.govnih.gov

Research has provided in vivo evidence that MMT is the key enzyme in this conversion. nih.govresearchgate.net Studies using Arabidopsis thaliana have been particularly insightful. A T-DNA mutant knockout for the MMT gene showed an almost complete loss of its ability to volatilize selenium. nih.govresearchgate.net However, when these mutant plants were supplied with SeMM (the product of the MMT-catalyzed reaction), their capacity to produce volatile selenium was restored. nih.govresearchgate.net This demonstrates that the methylation of Se-Met to SeMM is an essential, and potentially rate-limiting, step in the selenium volatilization pathway. nih.govunipd.it

Furthermore, overexpressing the MMT enzyme from Arabidopsis in Escherichia coli (a bacterium that does not naturally have MMT activity) resulted in a tenfold increase in the production of volatile selenium when supplied with Se-Met. nih.govresearchgate.netnih.gov This highlights the significance of the MMT enzyme and the subsequent formation of the methylsulfonium compound SeMM in enhancing the efficiency of selenium phytovolatilization. nih.gov This process is vital for developing effective phytoremediation strategies for selenium-contaminated environments. frontiersin.org

| Organism/System | Experimental Condition | Key Finding | Reference |

|---|---|---|---|

| Arabidopsis thaliana (T-DNA mutant) | Knockout of the S-adenosyl-l-Met:l-Met S-methyltransferase (MMT) gene | Resulted in an almost complete loss in the plant's capacity for selenium volatilization. | nih.govresearchgate.net |

| Arabidopsis thaliana (MMT knockout mutant) | Chemical complementation with Se-methyl Se-Met (SeMM) | Restored the capacity of the mutant to produce volatile selenium. | nih.govresearchgate.net |

| Escherichia coli | Overexpression of MMT from Arabidopsis and supplied with Se-Met | Produced up to 10 times more volatile selenium than the untransformed strain. | nih.govresearchgate.netnih.gov |

Biochemical Impact in Other Non-Human Models

L-Methionine methylsulfonium chloride (MMSC), also known as S-methylmethionine (SMM), has demonstrated significant antioxidant properties and the ability to mitigate oxidative stress in various cellular models. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, leading to cellular damage. mdpi.com MMSC functions as an antioxidant by protecting cellular components, particularly cell membranes, from oxidative damage. researchgate.netnih.gov

In plant models, SMM treatment has been shown to reduce cell membrane damage during low-temperature stress. researchgate.net By measuring electrolyte leakage, a marker of membrane integrity, studies have proven that SMM preserves cell membrane structure in the leaves and roots of various plants, including peas, maize, and wheat. researchgate.net This protective effect is associated with maintaining membrane stability and enhancing the activity of enzymes that detoxify ROS. researchgate.net

In animal cellular models, MMSC has been investigated for its ability to counteract oxidative damage induced by toxins. nih.govnih.gov For instance, in a model of liver cancer induced by diethyl nitrosamine (B1359907) (DEN) and carbon tetrachloride (CCl4)—compounds known to cause oxidative stress—MMSC administration was shown to reduce lipid peroxidation and increase antioxidant activity. nih.govnih.gov The compound also demonstrated anti-inflammatory properties by decreasing the expression of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and transforming growth factor-beta (TGF-β). nih.gov The antioxidant mechanism of methionine derivatives like MMSC is partly attributed to their role in the synthesis of glutathione (B108866) (GSH), a major endogenous antioxidant, and the stimulation of the methionine sulfoxide (B87167) reductase (Msr) system, which repairs oxidized proteins. nih.govmdpi.comresearchgate.netki.se

| Model System | Stress/Inducer | Effect of S-Methylmethionine (SMM/MMSC) | Reference |

|---|---|---|---|

| Peas, maize, soy beans, winter wheat | Low-temperature stress | Reduced cell membrane damage and electrolyte leakage. | researchgate.net |

| Rat model of hepatocellular carcinoma | Diethyl nitrosamine (DEN) and Carbon Tetrachloride (CCl4) | Decreased lipid peroxide formation and increased antioxidant activity. | nih.govnih.gov |

| Rat model of hepatocellular carcinoma | Diethyl nitrosamine (DEN) and Carbon Tetrachloride (CCl4) | Downregulated expression of inflammatory cytokines (TNF-α, TGF-1β) and induced nitric oxide synthase (iNOS). | nih.govnih.gov |

| In vitro Parkinson's disease model | 6-hydroxydopamine (6-OHDA) | L-Methionine (a precursor) protected against oxidative stress and mitochondrial dysfunction. | nih.govmdpi.com |

In murine models, dietary supplementation with S-methylmethionine (SMM) has been shown to positively influence glucose metabolism and alter hepatic gene expression, particularly in the context of high-fat diet-induced metabolic changes. mdpi.comnih.govresearchgate.net Studies on C57BL/6J mice fed a high-fat diet demonstrated that the inclusion of SMM improved the regulation of glucose metabolism. mdpi.com

Compared to mice on a high-fat diet alone, the group receiving SMM supplementation showed improved fasting glucose levels, insulin (B600854) concentrations, and homeostasis model assessment of insulin resistance (HOMA-IR), with values that were not significantly different from the low-fat diet control group. mdpi.com This suggests that SMM can help mitigate the development of insulin resistance associated with a high-fat diet. mdpi.comrsc.orgnih.gov

Beyond its effects on glucose and insulin levels, SMM also impacts gene expression in the liver. mdpi.comoregonstate.edu Transcriptome analysis of liver tissue from these mice revealed that SMM administration led to the positive regulation of several key genes. mdpi.comresearchgate.net Notably, genes such as Sult1e1, Phlda1, and Ciart were upregulated. mdpi.comnih.gov These genes are involved in important metabolic pathways, including those for xenobiotics, glucose regulation, and circadian rhythms. mdpi.comresearchgate.net The modulation of these genes suggests a potential mechanism by which SMM exerts its beneficial metabolic effects. mdpi.com While SMM improved glucose parameters, it did not cause significant changes in liver triglycerides or levels of Monocyte Chemoattractant Protein-1 (MCP-1), an inflammatory marker. mdpi.com

| Parameter | Low-Fat (LF) Diet | High-Fat (HF) Diet | High-Fat + SMM (HF+SMM) Diet | Reference |

|---|---|---|---|---|

| Fasting Glucose | Baseline | Elevated | Significantly improved compared to HF group | mdpi.com |

| Serum Insulin | Baseline | Elevated | Significantly improved compared to HF group | mdpi.com |

| HOMA-IR | Baseline | Elevated | Significantly improved compared to HF group | mdpi.com |

| Hepatic Gene Expression | Control Expression | Altered Expression | Positive regulation of Sult1e1, Phlda1, and Ciart | mdpi.comnih.gov |

Methionine metabolism is intrinsically linked to intestinal health, influencing both the composition of the gut microbiota and the physical development and integrity of the intestinal barrier. biologists.comfrontiersin.orgnih.gov The gut microbiota itself can modulate the metabolism of methionine in the host. frontiersin.orgnih.gov S-adenosyl-L-methionine (SAM), a key intermediate metabolite derived from methionine, is essential for intestinal development and homeostasis. biologists.comfrontiersin.org

Studies have shown that supplementation with methionine can alter the gut microbiota composition. nih.govmdpi.comresearchgate.net In an in-vitro model of the chicken gastrointestinal tract, methionine addition led to an increase in the population of beneficial bacteria, including Oscillospira, Lactobacillus, and Corprococcus, compared to a control group. nih.gov In rats, dietary methionine restriction also altered the gut microbiota, increasing the abundance of short-chain fatty acid (SCFA)-producing bacteria like Erysipelotrichaceae and decreasing pro-inflammatory bacteria such as Proteobacteria. mdpi.com

Furthermore, methionine metabolism is crucial for maintaining the integrity of the intestinal barrier. nih.govmdpi.com SAM, synthesized from methionine, plays a vital role in this process. biologists.com In mice, the specific knockout of Mat2a, a gene responsible for SAM synthesis in intestinal epithelial cells, resulted in impaired intestinal development and was lethal in neonates. biologists.com This demonstrates the critical role of SAM in cell proliferation and the prevention of apoptosis in intestinal epithelial cells. biologists.com Additionally, methionine supplementation has been found to increase the expression of tight junction genes in the primary intestinal cells of poultry, which is directly related to improved intestinal integrity and immunity. nih.govnih.gov

| Model/Study Type | Key Findings Related to Methionine Metabolism | Impact on Gut Health | Reference |

|---|---|---|---|

| In vitro chicken gastrointestinal model | L-Methionine supplementation | Increased abundance of beneficial bacteria (Oscillospira, Lactobacillus); increased expression of tight junction genes. | nih.govnih.gov |

| Rat model | Dietary methionine restriction | Increased SCFA-producing bacteria; decreased pro-inflammatory bacteria; improved intestinal barrier function. | mdpi.com |

| Murine model (IEC-specific gene knockout) | Knockout of Mat2a (a SAM synthesis gene) | Impaired intestinal development, atrophic epithelium, decreased cell proliferation, and increased apoptosis. | biologists.com |

| Germ-free pigs and mice | Absence of gut microbiota | Altered host methionine metabolism, leading to elevated methionine levels. | frontiersin.orgnih.gov |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic and Chromatographic Characterization

A combination of spectroscopic and chromatographic methods is employed to establish a comprehensive analytical profile of L-Methionine methylsulfonium bromide. These techniques are fundamental for structural elucidation, purity assessment, and quality control.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of each atom.

In the ¹H NMR spectrum of the S-methylmethionine cation, distinct signals confirm the presence of key functional groups. The two methyl groups attached to the positively charged sulfur atom (the methylsulfonium group) are chemically equivalent and typically appear as a sharp singlet. The protons along the aliphatic backbone (α-CH, β-CH₂, and γ-CH₂) exhibit characteristic multiplets due to spin-spin coupling, confirming the amino acid structure. The chemical shifts of the protons adjacent to the sulfonium (B1226848) center are shifted downfield, reflecting the electron-withdrawing nature of the S⁺ group. This technique is also crucial for distinguishing between diastereomers when applicable.

High-Resolution Mass Spectrometry (MS) for Molecular and Derivative Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition and exact mass of this compound and its derivatives with high accuracy and precision. Using techniques like Electrospray Ionization (ESI), the molecule is ionized, typically forming the positive S-methylmethionine cation [C₆H₁₄NO₂S]⁺, which has a calculated monoisotopic mass of 164.0745 g/mol . nih.gov HRMS can measure this mass to within parts-per-million (ppm) accuracy, providing strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) is used to further analyze the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. nih.gov Common fragmentation pathways for the S-methylmethionine cation can provide structural insights. Analysis of these fragmentation patterns helps in the structural elucidation of unknown derivatives or impurities. nih.govyoutube.com

| Parameter | Value |

| Molecular Formula | C₆H₁₄BrNO₂S |

| Monoisotopic Mass (Cation) | 164.0745 g/mol |

| Ionization Mode | Positive (ESI+) |

| Primary Ion Observed | [C₆H₁₄NO₂S]⁺ |

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying this compound. Various HPLC methods can be adapted for its analysis, including reversed-phase, hydrophilic interaction (HILIC), and ion-exchange chromatography. sielc.com

A common approach involves using a reversed-phase column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). proquest.com Due to the compound's polar and ionic nature, ion-pairing agents may be added to the mobile phase to improve retention and peak shape. Detection is often achieved using a UV detector at a low wavelength (around 200-210 nm) or, for higher specificity and sensitivity, by coupling the HPLC to a mass spectrometer (LC-MS). nih.gov Method validation typically demonstrates excellent linearity, precision, and accuracy, with low limits of detection (LOD) and quantification (LOQ), making it suitable for quality control and stability studies. proquest.com

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 1-10 nM |

| Limit of Quantification (LOQ) | 3-30 nM |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95-105% |

Note: The values in this table are representative of HPLC methods developed for S-methylmethionine and related compounds and serve as an illustration of the technique's capabilities. proquest.commdpi.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique used for qualitative analysis, reaction monitoring, and preliminary purity assessment of this compound. The separation is based on the differential partitioning of the compound between a stationary phase (e.g., silica (B1680970) gel or cellulose) and a mobile phase. reachdevices.com

A suitable solvent system, such as a mixture of n-butanol, acetic acid, and water, allows for the separation of the target compound from starting materials (like L-methionine) and potential byproducts. reachdevices.com After development, the spots are visualized, commonly by spraying with a ninhydrin (B49086) solution, which reacts with the primary amine group to produce a characteristic colored spot (typically purple or yellow). tandfonline.com The retention factor (Rf value) is a key parameter used for identification.

Bioanalytical Techniques for Complex Matrix Analysis

Analyzing this compound in biological samples or industrial fermentation broths presents unique challenges due to the complexity of the matrix. Bioanalytical techniques are specifically designed to handle these challenges, ensuring accurate quantification.

Quantitative Determination in Biological Samples and Fermentation Broths

The quantitative determination of this compound in complex matrices like fermentation broths or biological fluids requires robust analytical methods that combine efficient sample preparation with sensitive detection. nih.gov The primary goal of sample preparation is to remove interfering substances such as proteins, salts, and other metabolites that can affect the accuracy and precision of the analysis.

Common sample preparation steps include protein precipitation, centrifugation, and filtration. For more complex matrices, solid-phase extraction (SPE) may be employed for cleanup and concentration of the analyte. Following sample preparation, quantification is typically performed using an HPLC method, often coupled with mass spectrometry (LC-MS/MS). nih.gov This approach provides high selectivity and sensitivity, allowing for the accurate measurement of the compound even at low concentrations. researchgate.net The use of a stable isotope-labeled internal standard is often incorporated to correct for matrix effects and variations in sample recovery, ensuring the highest level of accuracy. nih.gov

| Matrix | Technique | Typical Recovery | Reference |

| Fermentation Broth | HPLC-UV | 1.92 g/L achieved | researchgate.net |

| Plant Extracts | HPLC-FLD | Not specified | proquest.com |

| Vegetables/Malt | LC-MS/MS | 2.8 - 176 mg/kg | nih.gov |

Isotopic Labeling Strategies for Tracing Metabolic Fates

Isotopic labeling is a powerful technique employed to trace the metabolic journey of molecules within a biological system. This approach involves the incorporation of stable or radioactive isotopes into the structure of this compound, allowing researchers to track its absorption, distribution, metabolism, and excretion with high precision. The use of isotopically labeled this compound provides invaluable insights into its biochemical transformations and physiological roles.

The fundamental principle of isotopic labeling lies in the substitution of one or more atoms in the this compound molecule with their heavier, non-radioactive (stable) isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), or with a radioactive isotope like Sulfur-35 (³⁵S). These labeled molecules are chemically identical to their unlabeled counterparts and thus follow the same metabolic pathways. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can differentiate between the labeled and unlabeled forms, enabling the precise tracking of the labeled molecule and its metabolic derivatives.

Key Metabolic Fates Investigated Through Isotopic Labeling:

Methyl Group Donation: A primary metabolic function of S-methylmethionine (the cation of this compound) is to act as a methyl group donor in various biochemical reactions. By labeling the methyl groups with ¹³C or ²H, researchers can trace the transfer of these methyl units to other molecules, elucidating the compound's role in methylation processes.

Amino Acid Backbone Metabolism: The methionine backbone of the molecule can also be catabolized. Labeling the carbon skeleton or the amino group allows for the investigation of its conversion into other amino acids, its entry into the tricarboxylic acid (TCA) cycle, or its utilization in protein synthesis.

Sulfur Metabolism: As a sulfur-containing compound, the metabolic fate of the sulfur atom is of significant interest. Using ³⁵S, a radioactive isotope, allows for sensitive tracking of sulfur's incorporation into other sulfur-containing metabolites, such as cysteine and glutathione (B108866).

Detailed Research Findings:

Studies utilizing isotopically labeled S-methylmethionine (SMM) have provided significant insights into its metabolism, particularly in plant and animal models. In plants, studies using ³⁵S-labeled methionine demonstrated that SMM is a major long-distance transport form of sulfur. Research in rats has shown that the biotransformation of SMM occurs actively in the liver, kidneys, and digestive tract. These studies identified two primary metabolic routes: the transfer of a methyl group to homocysteine to form methionine and the enzymatic hydrolysis into dimethyl sulfide (B99878) and homoserine.

The application of stable isotope-resolved metabolomics (SIRM) allows for a more comprehensive analysis of metabolic fluxes. By introducing a ¹³C-labeled precursor, it is possible to quantify the rate of synthesis and catabolism of this compound and its downstream metabolites. This provides a dynamic view of its metabolic pathways, which is crucial for understanding its physiological significance.

Below are interactive data tables illustrating potential isotopic labeling strategies for this compound and their applications in metabolic tracing.

Table 1: Isotopic Labeling Strategies for this compound

| Isotope | Position of Label | Analytical Technique | Metabolic Pathway Traced | Potential Findings |

|---|---|---|---|---|

| ¹³C | Methyl Groups | Mass Spectrometry (MS), NMR Spectroscopy | Transmethylation reactions | Quantification of methyl group donation to various biomolecules. |

| ¹³C | Carboxyl Group | Mass Spectrometry (MS) | Decarboxylation and entry into central carbon metabolism. | Determination of the extent to which the carbon skeleton enters the TCA cycle. |

| ¹⁵N | Amino Group | Mass Spectrometry (MS) | Transamination and amino acid synthesis. | Tracing the conversion to other nitrogen-containing compounds. |

| ²H (Deuterium) | Methyl Groups | Mass Spectrometry (MS) | Methyl group transfer and kinetic isotope effect studies. | Elucidation of reaction mechanisms and enzymatic pathways. |

| ³⁵S | Sulfonium Group | Scintillation Counting, Autoradiography | Sulfur metabolism and transport. | Tracking the distribution and incorporation of sulfur into other metabolites. |

Table 2: Representative Research Findings from Isotopic Tracing Studies of S-Methylmethionine

| Organism/System | Isotopic Label Used | Key Finding | Reference Concept |

|---|---|---|---|

| Plants (e.g., Wheat) | ³⁵S-Methionine | S-Methylmethionine is a primary long-distance transport form of sulfur. | Investigation of nutrient transport mechanisms in plants. |

| Rats | Not specified in abstract | Metabolism occurs in the liver, kidneys, and digestive tract via two main pathways: methyl donation to homocysteine and hydrolysis to dimethyl sulfide and homoserine. nih.gov | Understanding the in vivo biotransformation of the compound. |

| Human Cell Lines | ¹³C-Methionine | Quantification of transmethylation and propylamine (B44156) transfer fluxes, providing insights into methionine salvage pathways. nih.gov | Metabolic flux analysis in cancer cell metabolism. |

Comparative Biochemistry and Analog Studies

Comparative Analysis with Other Methionine Forms and Derivatives

L-Methionine methylsulfonium (SMM), a derivative of L-methionine, functions as a potent methyl donor in various biochemical pathways. mdpi.comnih.gov Its biological efficacy is intrinsically linked to its origin from L-methionine, the biologically active isomer of methionine used directly by organisms for protein synthesis and other metabolic functions. thepoultrysite.comnih.govveterinaryworld.org In contrast, DL-methionine is a synthetic, racemic mixture containing equal parts of D- and L-methionine. thepoultrysite.comwattagnet.comfoxnutgroup.com While animals possess enzymes, such as D-amino acid oxidase, to convert the D-isomer into the usable L-form, this conversion process is not always 100% efficient and requires metabolic resources. nih.govwattagnet.comchemunique.co.za

The biological value of L-methionine is often considered superior to that of DL-methionine, although the practical outcomes can vary depending on species, age, and diet. nih.gov Studies in poultry have shown that L-methionine supplementation can lead to greater body weight gain and better feed efficiency compared to DL-methionine, particularly in the starter phase of growth. veterinaryworld.orgnih.govresearchgate.net Some research indicates that the relative bioavailability (RBA) of L-methionine can be significantly higher than that of DL-methionine for metrics like feed efficiency and carcass percentage. nih.govresearchgate.net For instance, one study calculated the RBA of L-methionine to DL-methionine for feed efficiency in young broilers to be as high as 189.1%. researchgate.net Another reported an RBA of 142.5% for average daily gain in yellow-feathered broilers. mdpi.com

However, other studies have found no significant differences in growth performance between birds fed L-methionine and DL-methionine, suggesting they are equally efficient under certain conditions. wattagnet.comresearchgate.netengormix.com Despite comparable growth performance, L-methionine has been shown to yield greater breast muscle in some cases, which may indicate a higher biological efficacy. researchgate.net The discrepancies in findings can be attributed to factors such as the age of the animal, with younger animals potentially having a lower capacity to convert the D-isomer, and environmental conditions like heat stress, which can reduce the uptake of D-methionine. thepoultrysite.com

As a direct derivative of L-methionine, L-Methionine methylsulfonium bromide provides the active L-form and also possesses a highly reactive methyl group due to its sulfonium (B1226848) structure. This makes it a key participant in methylation reactions, similar to S-adenosylmethionine (SAM), which is another activated form of methionine. mdpi.comresearchgate.net This dual characteristic suggests a high biological efficacy, as it circumvents the need for D-isomer conversion and directly supplies a labile methyl group for essential metabolic processes. mdpi.comchemunique.co.za

| Parameter | L-Methionine | DL-Methionine | Key Findings |

| Composition | Pure biologically active L-isomer. thepoultrysite.comnih.gov | 50:50 racemic mixture of L- and D-isomers. wattagnet.comfoxnutgroup.com | Animals directly utilize the L-form; the D-form requires enzymatic conversion. wattagnet.comchemunique.co.za |

| Absorption | Absorbed via specific receptors with high affinity. chemunique.co.za | D-isomer competes for the same receptors but with lower maximal absorption. chemunique.co.za | Both forms cross the intestinal barrier, but L-isomer absorption is more efficient. wattagnet.comchemunique.co.za |

| Metabolism | Directly used for protein synthesis and as a precursor for SAM. nih.gov | D-isomer is converted to the L-form in the liver and kidneys, a process requiring energy. wattagnet.comchemunique.co.za | The conversion of D-methionine is an additional metabolic step that can be inefficient. chemunique.co.za |

| Relative Bioavailability (RBA) | Often serves as the 100% reference standard. | RBA estimates vary; some studies show values from 90.5% to 95.6%, while others find no difference from L-Met. chemunique.co.zamdpi.com | L-Met often shows higher bioavailability, especially in young animals or for specific metrics like feed efficiency. nih.govresearchgate.net |

| Performance in Poultry | Can lead to improved average daily gain (ADG) and feed conversion ratio (FCR). nih.gov | Generally effective, but some studies report lower efficacy compared to L-Met. nih.govmdpi.com | Results can be comparable, but L-Met may offer an advantage, particularly in the starter phase. nih.govnih.gov |

L-Methionine methylsulfonium (SMM) is functionally distinct from other methionine derivatives like methionine sulfoxide (B87167) and shares characteristics with other biological sulfonium salts. wikipedia.orgwikipedia.org The primary role of SMM is as a methyl donor, a function enabled by the positively charged sulfonium center which makes the attached methyl groups electrophilic and readily transferable. mdpi.comresearchgate.net In this capacity, SMM participates in methylation, a critical biochemical pathway for regulating DNA, proteins, and other molecules. mdpi.comisitbadforyou.com